4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a thienopyridine core fused with a partially saturated pyridine ring. Its structure includes a cyclopropylmethyl substituent at the 4-position and a methyl group, which likely influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-12(8-9-2-3-9)10-5-7-14-11(10)4-6-13-12/h5,7,9,13H,2-4,6,8H2,1H3 |
InChI Key |
JHDSPPTZZBSMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach Using Cyclopropylmethyl Ketone and 2-Aminothiophene
Step 1: Condensation
Cyclopropylmethyl ketone is reacted with 2-aminothiophene under controlled conditions to form an imine intermediate. This step often requires mild heating and a solvent such as ethanol or dichloromethane.Step 2: Cyclization
The imine intermediate undergoes intramolecular cyclization facilitated by acidic or catalytic conditions to form the bicyclic thieno[3,2-c]pyridine core. This step can be promoted by reagents such as ethanolic hydrogen chloride or Lewis acids.Step 3: Work-up and Purification
After reaction completion, the mixture is extracted with organic solvents (e.g., dichloromethane), washed, and purified by chromatography or recrystallization to isolate the target compound with high purity.
Industrial Scale Synthesis
Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to optimize reaction times and yields while maintaining safety and reproducibility.Purification Techniques
Advanced purification methods including column chromatography, crystallization, and sometimes salt formation (e.g., hydrochloride salts) are used to enhance the compound’s stability and purity.
A related synthesis method for the thieno[3,2-c]pyridine core (though without the cyclopropylmethyl substituent) involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Preparation of imine | 2-Thiophene ethylamine, formaldehyde, water; heated at 50-55 °C for 20-30 h | Formation of imine intermediate by condensation |
| 2. Cyclization and salt formation | Ethanolic hydrogen chloride (25-30%), heating at 65-75 °C for 4-8 h, addition of activated carbon, filtration, cooling to 0-5 °C | Cyclization to form tetrahydrothiophene[3,2-c]pyridine hydrochloride salt |
This method features mild conditions, few steps, and avoids the use of gaseous hydrogen chloride, reducing environmental impact and cost. Although this method is for a related compound, similar principles apply for the target compound with cyclopropylmethyl substitution, with additional steps to introduce the cyclopropylmethyl group.
- Oxidation : The compound can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Lithium aluminum hydride or sodium borohydride can reduce the compound to dihydro derivatives.
- Substitution : Electrophilic or nucleophilic substitution reactions allow functionalization of the thieno[3,2-c]pyridine core under acidic or basic conditions.
These reactions are important for derivatization and further functional optimization in medicinal chemistry.
| Preparation Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | Cyclopropylmethyl ketone + 2-aminothiophene | Formation of imine intermediate | Mild heating, ethanol or DCM solvent |
| Cyclization | Acidic conditions (e.g., ethanolic HCl 25-30%) | Ring closure to form bicyclic core | 65-75 °C, 4-8 hours |
| Purification | Extraction, chromatography, recrystallization | Isolation of pure compound | Use of activated carbon for filtration |
| Industrial Scale Adaptation | Continuous flow reactors, salt formation | Scale-up and purity enhancement | Environmentally friendly, cost-effective |
- The introduction of the cyclopropylmethyl group at the 4-position increases steric hindrance and lipophilicity, which can affect both the synthetic route and biological activity.
- The methyl group at the same position enhances metabolic stability.
- Optimized reaction conditions are crucial to balance yield and purity, especially in industrial settings.
- Avoidance of harsh reagents like gaseous hydrogen chloride improves safety and environmental profile.
- The compound’s synthesis is adaptable to various scales, from laboratory to industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine nitrogen and sulfur atom in the thiophene ring participate in nucleophilic reactions.
Key observations :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form quaternary ammonium salts at the pyridine nitrogen .
-
Acylation : Forms acylated derivatives with acetyl chloride or benzoyl chloride in the presence of triethylamine .
Example reaction :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | DMF, K₂CO₃, 25°C | N-Benzyl-4-(cyclopropylmethyl)-4-methyl | 85% |
Oxidation Reactions
The thiophene sulfur undergoes oxidation to sulfoxides or sulfones under controlled conditions.
Key findings :
-
H₂O₂/CH₃COOH : Produces sulfoxide at 0–5°C.
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfone derivatives at room temperature.
Oxidation outcomes :
| Oxidizing Agent | Product | Reaction Time | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2–4 hrs | >90% | |
| mCPBA | Sulfone | 6–8 hrs | 85–88% |
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the thienopyridine ring undergoes cleavage:
-
HCl (conc.) : Ring-opening yields dihydrothiophene and pyridine fragments.
-
NaOH/EtOH : Hydrolysis generates mercaptoacetate intermediates .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring facilitates electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the thiophene ring .
-
Halogenation : Bromine in acetic acid adds Br at the 5-position .
Regioselectivity data :
| Reaction | Position Modified | Major Product Ratio | Reference |
|---|---|---|---|
| Nitration | C-3 | 7:1 (para:meta) | |
| Bromination | C-5 | 9:1 (5-Br:6-Br) |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings due to its halogenated derivatives:
-
Suzuki-Miyaura : 5-Bromo-thieno[3,2-c]pyridine reacts with arylboronic acids to form biaryl products .
-
Heck Reaction : Alkenes couple at the 5-position with Pd(OAc)₂ .
Catalytic efficiency :
| Reaction Type | Catalyst | Conversion Rate | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 92% | |
| Heck | Pd(OAc)₂ | 78% |
Complexation with Metals
The sulfur and nitrogen atoms act as ligands for transition metals:
-
Cu(II) complexes : Forms stable complexes with CuCl₂ in ethanol, confirmed by UV-Vis and ESR.
-
Ag(I) coordination : Binds AgNO₃ to generate antimicrobial agents .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, producing cyclic sulfides and CO₂.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine. It has been identified as a potential inhibitor of Polo-like kinase 1 (Plk1), a key regulator in cell division that is often overexpressed in various cancers. Inhibition of Plk1 can lead to reduced proliferation of cancer cells and increased apoptosis.
Case Study :
- Research Findings : A study demonstrated that derivatives of thieno[3,2-c]pyridine showed significant cytotoxic effects on cancer cell lines. The mechanism involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in tumor cells .
Neuropharmacological Effects
The compound has also been studied for its neuroprotective effects against neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect against synaptic impairments caused by pathological conditions such as Alzheimer's disease.
Case Study :
- Research Findings : In vitro studies indicated that the compound could alter the assembly of β-amyloid plaques, which are implicated in Alzheimer's disease pathology. This suggests a role in protecting synaptic integrity and improving cognitive function .
Data Tables
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo C-H functionalization, which allows it to interact with various biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thienopyridines
Core Structural Features
The thieno[3,2-c]pyridine scaffold is a common feature among antiplatelet agents. Variations in substituents at the 4- and 5-positions critically modulate pharmacokinetics and pharmacodynamics:
Key Observations :
- Cyclopropyl vs. Cyclopropylmethyl : Prasugrel’s cyclopropyl group enhances metabolic stability compared to clopidogrel’s ester group, enabling faster activation . The target compound’s cyclopropylmethyl group may further improve lipophilicity and membrane permeability.
Pharmacological and Physicochemical Properties
- Metabolic Activation: Prasugrel’s cyclopropyl group facilitates rapid conversion to its active metabolite, whereas clopidogrel’s slower activation contributes to interpatient variability .
- Lipophilicity : The methyl group in the target compound increases lipophilicity (logP ~6.0 inferred from analogs ), which could enhance blood-brain barrier penetration compared to hydrophilic derivatives like ticlopidine (logP ~2.5).
- Receptor Binding : Prasugrel’s active metabolite irreversibly inhibits P2Y12 ADP receptors with higher affinity than clopidogrel . The target compound’s substituents may influence binding kinetics, though specific IC50 data are unavailable.
Biological Activity
The compound 4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 199.27 g/mol
This compound features a thieno[3,2-c]pyridine core structure with a cyclopropylmethyl substitution that may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit cytochrome P450 monooxygenase enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. For instance, related thieno compounds have demonstrated inhibitory effects on Polo-like kinase 1 (Plk1), a target in cancer therapy due to its upregulation in various tumors .
- Receptor Modulation : The compound's structural characteristics suggest it could act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways. For example, it may interact with AMPA receptors as a positive allosteric modulator .
Case Studies and Research Findings
Several studies have evaluated the biological activity of thieno derivatives:
- Anticancer Studies : A study reported that thieno derivatives showed significant cytotoxicity against HeLa cells with IC50 values indicating effective inhibition of cell proliferation . The structural modifications led to enhanced selectivity towards cancer cells compared to normal cells.
- Enzyme Inhibition : Another research highlighted the inhibition of specific kinases by thieno derivatives, suggesting their role in disrupting cell cycle progression in cancerous cells .
Efficacy and Selectivity
The efficacy of this compound can be summarized in the following table based on available data:
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 4-(cyclopropylmethyl)-4-methyl-thieno[3,2-c]pyridine derivatives?
Methodological Answer:
The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step reactions, including cyclization, functional group protection, and coupling. Key parameters include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Evidence from similar compounds shows yields ranging from 20.2% to 59% depending on substituents and reaction conditions .
- Solvent and Temperature : Dichloromethane and DMF are common solvents, with reactions often conducted at 80°C to facilitate coupling .
- Protection Strategies : Use of tert-butyl or trityl groups (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) prevents undesired side reactions during intermediate synthesis .
- Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity products (e.g., 97% purity reported for tert-butyl-protected derivatives) .
Basic: Which analytical techniques are most reliable for characterizing thieno[3,2-c]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and substituent positions. For example, H NMR can distinguish between equatorial and axial protons in the tetrahydrothienopyridine ring .
- HPLC-MS : Validates purity and detects trace intermediates. A study on prasugrel analogs used chiral HPLC to resolve enantiomers with a resolution factor >1.5 .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for clopidogrel derivatives .
- Thermal Analysis : Melting point determination (e.g., 95°C for trityl-protected intermediates) ensures batch consistency .
Advanced: How can enantiomers of 4-(cyclopropylmethyl)-4-methyl-thieno[3,2-c]pyridine derivatives be resolved despite rapid racemization?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : The Chiralcel OD-H column has shown promise for resolving thienopyridine enantiomers. Mobile phase optimization (e.g., hexane:isopropanol ratios) improves separation efficiency .
- Low-Temperature Chromatography : Slows racemization during analysis. For prasugrel, sub-ambient temperatures stabilized enantiomers during HPLC runs .
- Kinetic Resolution : Enzymatic or chemical methods can preferentially react with one enantiomer. Lipase-mediated hydrolysis has been used for related pyridine derivatives .
Advanced: What structure-activity relationship (SAR) insights guide the design of bioactive thieno[3,2-c]pyridine derivatives?
Methodological Answer:
- Cyclopropylmethyl Group : Enhances metabolic stability and receptor binding. In clopidogrel analogs, this group improves ADP receptor inhibition by reducing steric hindrance .
- Methyl Substitution : Positional effects (e.g., 4-methyl vs. 5-methyl) alter ring puckering, impacting bioactivity. Methyl groups at the 4-position increase thermal stability (e.g., logP = 6.03 for trityl derivatives) .
- Electron-Withdrawing Substituents : Chlorine or fluorophenyl groups (e.g., in prasugrel) enhance antiplatelet activity by modulating electron density at the thiophene ring .
Advanced: How can computational modeling predict the binding affinity of thieno[3,2-c]pyridine derivatives to target receptors?
Methodological Answer:
- Docking Studies : Molecular docking with ADP receptors (e.g., P2Y12) identifies key interactions. For prasugrel, cyclopropylmethyl groups form hydrophobic contacts with Leu92 and Phe106 residues .
- MD Simulations : Assess conformational stability of ligand-receptor complexes. Simulations >50 ns are recommended to observe binding mode convergence .
- QSAR Models : Use descriptors like polar surface area (PSA) and logP to predict bioavailability. A PSA <90 Ų correlates with improved blood-brain barrier penetration for CNS-targeted analogs .
Basic: How should researchers address contradictions in reported reaction yields for thieno[3,2-c]pyridine synthesis?
Methodological Answer:
- Parameter Replication : Reproduce conditions (e.g., catalyst loading, solvent purity) from conflicting studies. A Suzuki coupling yield discrepancy (20.2% vs. 59%) was traced to aryl boronic acid purity .
- Byproduct Analysis : LC-MS can identify side products (e.g., dimerization or over-oxidation) that reduce yield.
- Statistical DoE : Design of Experiments (DoE) models optimize variables like temperature and stoichiometry to maximize yield .
Advanced: What strategies mitigate racemization during the storage of thieno[3,2-c]pyridine derivatives?
Methodological Answer:
- Lyophilization : Freeze-drying enantiomerically pure salts (e.g., hydrochloride) reduces thermal degradation.
- Low-pH Buffers : Storage at pH 3–4 slows racemization by protonating the chiral center, as shown for prasugrel intermediates .
- Inert Atmospheres : Argon or nitrogen blankets prevent oxidation, which accelerates enantiomer interconversion .
Basic: What are the best practices for validating analytical methods for thieno[3,2-c]pyridine derivatives?
Methodological Answer:
- ICH Guidelines : Follow Q2(R1) for specificity, linearity (R² >0.998), and precision (RSD <2%).
- Forced Degradation : Expose samples to heat, light, and pH extremes to confirm method robustness.
- Chiral Purity : Use spiked samples with 0.1% enantiomeric impurity to validate detection limits .
Advanced: How can intermediates like 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine be optimized for scalable synthesis?
Methodological Answer:
- Protecting Group Alternatives : Replace trityl with Boc groups to simplify deprotection. Boc derivatives show higher solubility in polar solvents .
- Flow Chemistry : Continuous flow systems reduce reaction times and improve yield for cyclization steps .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Advanced: What in vitro assays are most predictive of the antiplatelet activity of thieno[3,2-c]pyridine derivatives?
Methodological Answer:
- ADP-Induced Aggregation : Platelet-rich plasma (PRP) assays measure inhibition of ADP-induced aggregation (IC₅₀ values). Prasugrel analogs show IC₅₀ <1 µM .
- P2Y12 Binding : Radioligand displacement assays quantify receptor affinity.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., thiolactones) responsible for irreversible receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
